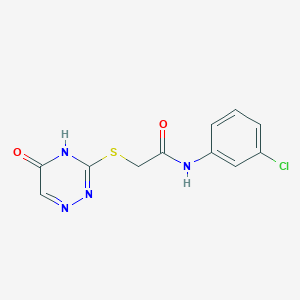

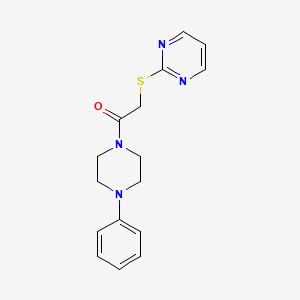

2-(3-methoxyphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that has been developed through chemical synthesis methods.

Scientific Research Applications

Synthesis and Structural Analysis

A study on the synthesis of novel acetamide derivatives, including those with methoxyphenoxy groups, highlighted their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The synthesis involved multi-step reactions starting from a Leuckart reaction, with structural determinations via IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis. Some compounds in this series displayed activities comparable to standard drugs, attributed to the presence of functional groups like bromo, tert-butyl, and nitro on the phenoxy nucleus (Rani et al., 2016).

Green Synthesis and Environmental Considerations

In the context of green chemistry, the catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, was explored. A novel Pd/C catalyst with high activity and selectivity was developed, offering an environmentally friendlier alternative to traditional reduction methods. This research underscores the importance of sustainable practices in chemical manufacturing (Zhang Qun-feng, 2008).

Chemical Properties and Mechanistic Insights

The study of different spatial orientations of amide derivatives, including those with methoxyphenoxy groups, on anion coordination provided insights into the structural versatility of these compounds. The findings from crystallographic analyses revealed how weak interactions, such as C-H⋯π and C-H⋯O, contribute to the formation of channel-like structures and affect the compounds' properties (Kalita & Baruah, 2010).

Potential Pharmacological Applications

Although direct applications of 2-(3-methoxyphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide were not found, related research on acetamide derivatives shows a wide range of pharmacological potentials. For example, studies on acetamide derivatives synthesized through conventional and microwave-assisted synthesis revealed their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), suggesting their utility in antidiabetic therapies (Saxena et al., 2009).

properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-23-16-8-7-9-17(14-16)26-15-20(22)21-12-5-6-13-25-19-11-4-3-10-18(19)24-2/h3-4,7-11,14H,12-13,15H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBAYLLUQRTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one](/img/structure/B2996519.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996520.png)

![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)

![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)

![5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2996527.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)

![N-(3-chloro-4-fluorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)